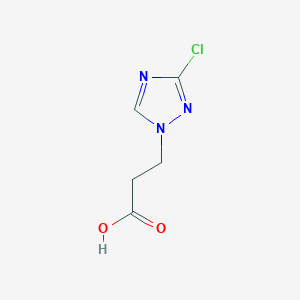
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one, also known as DFP-1, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in research. DFP-1 belongs to the class of designer drugs known as cathinones, which are structurally similar to amphetamines and have stimulant properties.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has potential applications in various fields of scientific research, including neuroscience, pharmacology, and toxicology. 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has been shown to interact with the dopamine and serotonin transporters, which are important targets for drugs used to treat psychiatric disorders such as depression and addiction. 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one can also be used to study the effects of cathinones on the central nervous system.
Mecanismo De Acción
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one acts as a reuptake inhibitor of dopamine and serotonin, which results in increased levels of these neurotransmitters in the brain. This leads to the stimulation of the central nervous system and the release of euphoria, energy, and alertness. The exact mechanism of action of 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one is not well understood, but it is thought to involve the inhibition of the vesicular monoamine transporter, which is responsible for the storage of neurotransmitters in vesicles.
Biochemical and Physiological Effects
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has been shown to have a wide range of biochemical and physiological effects. In animal studies, 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake. 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its stimulant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of assays to study the effects of cathinones on the central nervous system. However, 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has limitations as well. Its effects on the central nervous system are not well understood, and its potential for abuse and dependence may limit its use in research.
Direcciones Futuras
There are several future directions for research on 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one. One area of interest is the development of new drugs that target the dopamine and serotonin transporters. 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one can be used as a lead compound to develop new drugs that have improved efficacy and fewer side effects. Another area of interest is the study of the long-term effects of cathinone use on the central nervous system. This research could lead to the development of new treatments for addiction and other psychiatric disorders. Finally, the development of new analytical techniques for the detection of cathinones in biological samples could improve our understanding of the prevalence and effects of these drugs.
Métodos De Síntesis
The synthesis of 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one involves a multi-step process that starts with the reaction of cyclopentyl magnesium bromide with 4,4-difluoropiperidine. The resulting cyclopentyl-4,4-difluoropiperidine is then reacted with 3-bromopropiophenone to yield 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one. The purity of 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one can be improved using recrystallization techniques.
Propiedades
IUPAC Name |
3-cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO/c14-13(15)7-9-16(10-8-13)12(17)6-5-11-3-1-2-4-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZNYHLQWXTDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2925193.png)


![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)


![N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide](/img/structure/B2925205.png)


![N-(3-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2925210.png)
![8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2925211.png)
![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride](/img/structure/B2925212.png)